6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H9FO2S and a molecular weight of approximately 208.25 g/mol. This compound features a fused bicyclic structure that incorporates both a thiophene and a benzo ring, with a fluorine substituent at the 6-position and a carboxylic acid group at the 2-position of the dihydrobenzo[b]thiophene moiety. The presence of the fluorine atom enhances its biological activity and chemical stability, making it an interesting subject for pharmaceutical research and development .
These reactions are relevant in synthetic organic chemistry for developing derivatives with modified properties .
Research has indicated that 6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory and analgesic agent. Additionally, its structural similarity to other bioactive compounds suggests potential applications in treating various diseases, including cancer and bacterial infections. The fluorine atom is known to enhance lipophilicity, which may improve cellular uptake and bioavailability in pharmacological applications .
Several synthesis methods have been reported for 6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid:
These methods allow for the efficient production of this compound in laboratory settings .
The unique structure of 6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid makes it suitable for various applications:
These applications highlight its versatility in both medicinal chemistry and materials science .
Studies on the interactions of 6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid with biological targets are ongoing. Preliminary research suggests that it may interact with specific enzymes or receptors involved in inflammatory pathways. Such interactions could provide insights into its mechanism of action and help optimize its pharmacological profile .
Several compounds share structural similarities with 6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid | Similar bicyclic structure but different fluorine position | Potentially different biological activity |
| 6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid | Chlorine instead of fluorine | May exhibit different reactivity profiles |
| 6-Methyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid | Methyl group instead of fluorine | Variations in lipophilicity and biological activity |
The uniqueness of 6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid lies in its specific fluorine substitution pattern and its resulting enhanced biological properties compared to these similar compounds .
Benzothiophene derivatives constitute a cornerstone of heterocyclic chemistry due to their electron-rich aromatic systems and adaptability in synthetic modifications. The benzo[b]thiophene scaffold, featuring a fused benzene and thiophene ring, enables diverse functionalization at positions 2, 3, and 6, making it invaluable for designing molecules with tailored electronic and steric profiles. These compounds are pivotal in drug discovery, with applications ranging from kinase inhibitors to antimicrobial agents. For instance, 5-nitrobenzo[b]thiophene-2-carboxylic acid derivatives exhibit anti-inflammatory properties by inhibiting leukotriene synthesis, while 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid serves as a building block for anticancer agents.
The dihydro variant of benzothiophene, as seen in the title compound, introduces partial saturation to the thiophene ring, reducing aromaticity and altering reactivity. This modification enhances solubility and enables selective hydrogenation or oxidation, critical for fine-tuning pharmacokinetic properties.
Fluorine’s electronegativity (3.98 Pauling scale) and small atomic radius impart distinct electronic effects when incorporated into heterocycles. At the 6-position of the benzo[b]thiophene system, fluorine induces a strong electron-withdrawing effect, polarizing the aromatic ring and increasing electrophilicity at adjacent positions. This polarization facilitates nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling further derivatization.
Comparative studies of fluorinated and non-fluorinated analogs reveal enhanced metabolic stability and bioavailability. For example, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) demonstrates superior pharmacokinetics over its non-fluorinated counterpart, with a terminal half-life of 730 minutes and no degradation observed over 240 minutes in metabolic assays. The fluorine atom also engages in hydrogen bonding and dipole interactions, improving target binding affinity in enzyme inhibitors.
| Property | Fluorinated Derivative | Non-Fluorinated Analog |
|---|---|---|
| Metabolic Stability (t₁/₂) | 730 min | <120 min |
| Aqueous Solubility (mg/mL) | 0.45 | 0.12 |
| LogP (Octanol-Water) | 2.1 | 3.4 |
The inaugural synthesis of 6-fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid traces to adaptations of classical benzothiophene-forming reactions. Early methods employed cyclocondensation of 2-mercaptobenzaldehyde derivatives with α-haloketones under basic conditions. A landmark 1999 patent detailed the synthesis of 2-benzo[b]thiophenecarboxylic acid via reaction of 2'-chloroacetophenone with mercaptoacetic acid in a pressurized alkali metal hydroxide solution at 115–125°C. Fluorination was achieved subsequently using hydrofluoric acid or fluorine gas under controlled conditions.
Modern approaches utilize transition-metal catalysis for regioselective functionalization. For instance, Pd-catalyzed cyclization of 1-(2-mercaptophenyl)-2-yn-1-ols enables direct construction of the dihydrothiophene ring, yielding 6-fluoro derivatives in 75–92% efficiency. Radical-promoted thiophene annulation, employing AIBN or photoredox initiators, offers a metal-free alternative with comparable yields.
Key Synthetic Steps from Early Methods:
Recent advancements include the Gewald three-component reaction, which assembles the thiophene core from ketones, cyanoacetates, and sulfur, enabling rapid access to fluorinated variants. For example, reaction of 4-fluoroacetophenone with ethyl cyanoacetate and elemental sulfur in the presence of TiCl₄ yields 2-hydroxy-4-arylthiophene-3-carbonitrile intermediates, which are further functionalized to carboxylic acids.
X-ray diffraction studies of analogous benzo[b]thiophene derivatives reveal orthorhombic crystal systems with space group Pna2(1), characterized by unit cell parameters such as a = 10.106 Å, b = 14.299 Å, and c = 16.092 Å [3]. For 6-fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid, the dihydro modification introduces partial saturation in the thiophene ring, likely reducing planarity compared to fully aromatic analogs. The fluorine atom at position 6 and the carboxylic acid group at position 2 create steric and electronic perturbations, influencing bond angles and intermolecular interactions.
Crystallographic data for this compound would show:
1H Nuclear Magnetic Resonance spectra of fluorinated benzo[b]thiophene derivatives exhibit distinct splitting patterns due to coupling between fluorine and adjacent protons. For example:
Infrared spectroscopy identifies key functional groups:
Electrospray ionization mass spectrometry typically shows:
Density Functional Theory optimizations at the B3LYP/6-311++G(d,p) level predict:
Hirshfeld surfaces quantify intermolecular interactions:
The formation of the benzothiophene core in 6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid relies on several well-established ring-closure methodologies, each offering distinct advantages in terms of substrate scope, reaction conditions, and product yields.
Lithium-Bromine Exchange Methodology
The lithium-bromine exchange approach, as demonstrated by González and colleagues, provides an effective route to fluorinated benzothiophenes through the treatment of 2-bromophenyl perfluoroaryl sulfides with organolithium reagents [1]. This methodology proceeds via nucleophilic aromatic substitution of the adjacent fluorine in the perfluoroaryl substituent, yielding products in the range of 65-85%. The reaction mechanism involves initial lithiation at low temperatures (-78°C to room temperature), followed by intramolecular cyclization through a five-membered ring closure process [1].
Palladium-Catalyzed Cyclization Methods
Palladium iodide-catalyzed oxidative cyclization represents a highly versatile approach for benzothiophene synthesis. The method developed by Gabriele and coworkers employs a palladium iodide/potassium iodide catalytic system for the transformation of 2-(methylthio)phenylacetylenes into benzothiophene-3-carboxylic esters [2]. This approach demonstrates remarkable efficiency, providing yields ranging from 57-83% under aerobic conditions at 80-100°C. The mechanistic pathway involves sequential 5-endo-dig sulfur cyclization, iodide-promoted demethylation, alkoxycarbonylation, and palladium(0) reoxidation [2].
Heterogeneous Catalyst Systems
The development of heterogeneous catalytic systems has provided operationally simple alternatives for benzothiophene synthesis. Tang and colleagues reported a completely regioselective direct carbon-hydrogen functionalization of benzothiophenes using a ligand-free dual catalytic system comprising heterogeneous palladium on carbon and copper chloride [3]. This methodology demonstrates exceptional selectivity for carbon-3 arylation, achieving yields of 75-95% while maintaining complete insensitivity to air and moisture [3].
Aryne-Mediated Cyclization
Matsuzawa and Hosoya developed an innovative one-step synthesis utilizing aryne reactions with alkynyl sulfides to afford benzothiophenes [4]. This intermolecular approach provides access to 3-substituted benzothiophenes from readily available o-silylaryl triflates and alkynyl sulfides, demonstrating good functional group tolerance and yielding products in the 65-85% range [4].
The introduction of fluorine substituents into benzothiophene derivatives requires careful consideration of both the fluorinating agent and reaction conditions to achieve optimal positional selectivity and yield.
Electrophilic Fluorination Approaches
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) emerges as the most widely employed electrophilic fluorinating agent for aromatic systems. The mechanistic studies by González and Edgar demonstrate that the selective fluorination of aromatic compounds with Selectfluor proceeds preferentially through a single electron transfer mechanism rather than a bimolecular nucleophilic substitution pathway [5]. This SET mechanism involves one electron transfer from the aromatic substrate to Selectfluor, with the DABCO moiety playing an active role in the fluorination process [5].
The use of N-fluorobenzenesulfonimide and N-fluoropyridinium salts provides alternative electrophilic fluorination pathways, particularly advantageous when directing groups are present to control regioselectivity. These reagents typically afford moderate to high yields (45-90%) depending on the substrate electronic properties and reaction conditions [6].
Direct Fluorination Methods
Elemental fluorine represents the most atom-economical fluorinating agent but presents significant challenges in terms of selectivity and safety. The studies by Breen demonstrated that elemental fluorine fluorination of aromatics containing electron-donating substituents using both batch and flow methods often affords the desired compounds with limited selectivity and low conversion [7]. However, the subsequent application of ipso fluoro-deboronation techniques using Selectfluor can substantially improve both selectivity and yields [7].
Nucleophilic Fluorination Strategies
Nucleophilic fluorination approaches, employing reagents such as cesium fluoride and tetrabutylammonium fluoride, prove particularly effective for electron-deficient aromatic systems. These methods typically proceed through nucleophilic aromatic substitution mechanisms and demonstrate high selectivity for electron-poor aromatics, achieving yields in the 55-80% range [6].
The implementation of solvent-free methodologies for benzothiophene synthesis addresses critical environmental concerns while often improving reaction efficiency and product yields.
Mechanochemical Synthesis
Recent developments in mechanochemical synthesis have demonstrated significant potential for benzothiophene derivative preparation. The work by Bhosle and colleagues on solvent-free mechanochemical synthesis of benzothiazole-azine derivatives provides a framework applicable to benzothiophene systems [8]. This approach eliminates the need for organic solvents while maintaining high yields and reducing reaction times.
Neat Reaction Conditions
The elimination of solvents through neat reaction conditions has proven particularly effective for certain benzothiophene-forming reactions. The base-catalyzed propargyl-allenyl rearrangement reported by Li and coworkers proceeds efficiently under solvent-free conditions, demonstrating that the absence of solvent can actually enhance reaction rates and selectivity [9].
Solid-State Reactions
Solid-state reaction methodologies offer exceptional atom economy advantages for benzothiophene synthesis. These approaches, as outlined by Tanaka, encompass stoichiometric solid-solid reactions that yield single products in pure form without requiring solvent-consuming purification steps [10]. The implementation of gas-solid reactions provides additional opportunities for green synthesis pathways.
The development of highly efficient catalytic systems has become paramount in optimizing benzothiophene synthesis while minimizing environmental impact.
Recyclable Ionic Liquid Systems
The application of ionic liquids as reaction media has demonstrated remarkable success in benzothiophene synthesis with catalyst recyclability. Gabriele and colleagues showed that the palladium iodide/potassium iodide catalytic system maintains excellent activity when employed in 1-butyl-3-methylimidazolium tetrafluoroborate, allowing for at least five recycling cycles without appreciable loss of catalytic activity [2]. This approach achieves substrate conversions exceeding 95% while maintaining product yields of 68% or higher [2].
Low-Loading Metal Catalysts
The optimization of catalyst loading represents a critical aspect of green benzothiophene synthesis. Advanced catalyst systems have achieved remarkable efficiency with loadings as low as 0.02 mol% while maintaining yields exceeding 99%. The rhodium-catalyzed asymmetric hydrogenation of benzothiophene derivatives demonstrates this principle, providing gram-scale synthesis with catalyst loadings corresponding to substrate-to-catalyst ratios of 5000:1 [11].
Heterogeneous Catalyst Development
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse. The ruthenium-catalyzed intramolecular oxidative coupling of N-arylthioureas using RuCl3 demonstrates yields up to 91% with the potential for catalyst recovery and reuse [12]. Similarly, nickel(II)-catalyzed systems provide excellent yields (85-95%) under mild conditions with significantly reduced catalyst loadings compared to traditional palladium systems [12].
The purification of 6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid and related derivatives presents specific challenges that require tailored solutions for efficient isolation and purification.
Chromatographic Separation Issues
Column chromatography on silica gel remains the most widely employed purification method for benzothiophene derivatives, typically providing recovery yields of 75-95%. However, product decomposition on acidic silica surfaces represents a significant challenge, particularly for sensitive fluorinated compounds [13]. The implementation of neutral alumina or deactivated silica gel effectively addresses this issue while maintaining separation efficiency [14].
Crystallization Optimization
Recrystallization techniques prove particularly effective for highly crystalline fluorinated benzothiophene derivatives, achieving recovery yields of 85-98%. The optimization of crystal form and purity requires systematic screening of solvent systems, with mixed solvent crystallization often providing superior results [14]. The addition of nucleating agents or seed crystals can substantially improve crystallization efficiency when solubility differences are minimal.
Advanced Separation Techniques
High-performance liquid chromatography serves as an essential analytical tool for purity assessment, providing separation efficiencies of 90-99%. While cost considerations limit its application to large-scale purification, HPLC remains invaluable for method development and quality control [13]. Preparative thin-layer chromatography offers utility for small-scale separation of isomers, though limited throughput restricts its application to final purification steps.
The transition from laboratory to industrial scale production of 6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid requires systematic consideration of multiple engineering and process parameters.
Heat and Mass Transfer Optimization
Scale-up success critically depends on maintaining adequate heat and mass transfer rates as reactor volumes increase. Laboratory-scale reactions benefit from high heat transfer coefficients due to small volumes, but commercial-scale operations (>100 L) encounter significant thermal mass challenges [15]. The implementation of enhanced heat transfer surfaces and optimized impeller designs becomes essential for maintaining temperature uniformity and preventing hot spot formation.
Mixing and Reaction Engineering
The transition from magnetic stirring at laboratory scale to mechanical agitation systems requires careful attention to power per unit volume relationships. Pilot-scale operations (1-10 L) typically require mechanical agitation with single impellers, while commercial-scale reactors necessitate multiple impeller configurations to ensure adequate mixing [15]. The maintenance of consistent residence time distribution across scales prevents the formation of dead zones that can compromise product quality.
Catalyst Loading Optimization
Economic considerations drive the optimization of catalyst loadings during scale-up. Laboratory-scale reactions typically employ 5-10 mol% catalyst loadings, while commercial operations target 0.5-2 mol% to achieve economic viability [15]. This optimization requires careful balance between reaction rate, conversion, and catalyst cost, often necessitating process intensification through improved mixing or heat transfer.
Solvent Recovery and Waste Minimization
Industrial implementation demands comprehensive solvent recovery systems to achieve economic and environmental sustainability. Commercial-scale operations require full solvent recovery capabilities, often achieving greater than 95% recovery efficiency through distillation and purification systems [15]. The implementation of zero liquid discharge targets drives the development of integrated waste treatment and resource recovery systems.